Product packaging for 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol(Cat. No.:CAS No. 1247805-31-7)

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol

Cat. No.: B3225351
CAS No.: 1247805-31-7
M. Wt: 209.27 g/mol
InChI Key: ZBZZKHOMYDXDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol (CAS 1247805-31-7) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . This molecule is characterized by a piperazine ring core functionalized with a sulfonyl group linked to an ethanolamine moiety, as defined by its molecular formula C₆H₁₅N₃O₃S and molecular weight of 209.27 g/mol . Compounds featuring piperazine-sulfonamide architectures are of significant interest in scientific research as versatile building blocks for the synthesis of more complex molecules . The presence of both hydrogen bond donor and acceptor groups, indicated by its high topological polar surface area (TPSA) of 81.67, makes it a valuable scaffold for modulating molecular interactions and physicochemical properties in drug discovery efforts . Google Patents documentation highlights that structurally related piperazine sulfonamide derivatives are investigated for their potential as therapeutic agents targeting various disease pathways . Researchers value this compound for its application in exploring enzyme inhibition and protein-ligand interactions, as the sulfonamide group can act as a key pharmacophore that stabilizes compound-enzyme complexes . For safe handling, please note the associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only, is not for diagnostic or therapeutic use, and must not be administered to humans or animals . It is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3O3S B3225351 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol CAS No. 1247805-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3S/c10-6-3-8-13(11,12)9-4-1-7-2-5-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZKHOMYDXDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes to Sulfonyl-Piperazine-Ethanol Compounds

The synthesis of sulfonyl-piperazine-ethanol compounds is typically achieved through convergent pathways that build the molecule by connecting the three main structural components: the sulfonyl group, the piperazine (B1678402) ring, and the ethanolamine (B43304) side chain.

The formation of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone in the synthesis of this class of compounds. wikipedia.org It is a well-established and reliable reaction in organic synthesis. thieme-connect.com

The most classic and widely employed method for creating a sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgajchem-b.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid that is generated as a byproduct. wikipedia.org The general reaction is as follows:

R-SO₂-Cl + R'₂NH → R-SO₂-NR'₂ + HCl wikipedia.org

This method is highly efficient for creating primary, secondary, and tertiary sulfonamides. ajchem-b.com For the synthesis of compounds like 2-[(piperazine-1-sulfonyl)amino]ethan-1-ol, this would involve reacting a suitably protected piperazine sulfonyl chloride with ethanolamine, or piperazine with an ethanolamine-derived sulfonyl chloride.

Recent advancements have introduced alternative methods for sulfonamide synthesis. One such method involves the one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, which then react with an amine. acs.org This approach is advantageous as it starts from readily available materials and does not require the pre-functionalization of the starting materials. acs.org Oxidative coupling reactions, for instance between sulfonamides and aldehydes catalyzed by Rh(II), also provide a direct route to N-sulfonyl carboxamides. ajchem-b.com

Table 1: Comparison of Sulfonamide Bond Formation Strategies

Method Reactants Conditions Advantages Disadvantages
Classical Method Sulfonyl chloride, Amine Base (e.g., pyridine) High yield, well-established Sulfonyl chlorides can be moisture-sensitive acs.org
From Carboxylic Acids Aromatic carboxylic acid, Amine Copper-catalyzed conversion to sulfonyl chloride No pre-functionalization needed acs.org Limited to aromatic acids

| Oxidative Coupling | Sulfonamide, Aldehyde | Rh(II) catalyst | One-pot reaction | May require specific catalysts |

The incorporation of the piperazine and ethanol (B145695) fragments can be achieved through various synthetic strategies. The choice of strategy often depends on the desired final structure and the availability of starting materials.

Piperazine Moiety: The piperazine ring can be introduced in several ways. A common method is the N-alkylation of a pre-existing piperazine ring with a suitable electrophile. mdpi.com For instance, reacting a piperazine derivative with a compound containing a sulfonyl chloride and an ethanol group would be a direct approach. Alternatively, the piperazine ring itself can be synthesized through methods like the cyclization of 1,2-diamines with diols. organic-chemistry.org The synthesis of piperazine can also be achieved through the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net

Ethanol Moiety: The 2-aminoethan-1-ol (ethanolamine) portion can be incorporated by reacting a piperazine sulfonyl chloride with ethanolamine. researchgate.net Another approach involves the use of starting materials that already contain the ethanol group, such as 1-(2-hydroxyethyl)piperazine, which can then be reacted to form the sulfonamide bond. mdpi.com A plausible synthetic route could involve the sulfonation of piperazine followed by ethoxylation using 2-chloroethanol (B45725) or ethylene oxide. vulcanchem.com

Functionalization and Derivatization of the this compound Core Structure

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the piperazine ring, the ethanol hydroxyl group, or the sulfonamide nitrogen.

The secondary amine within the piperazine ring is a prime site for functionalization.

N-Alkylation: This is a common strategy to introduce various substituents onto the piperazine nitrogen. mdpi.com This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.comnih.gov For example, reacting the core structure with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated derivative. nih.gov A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

N-Acylation: The piperazine nitrogen can also undergo acylation by reacting with acyl halides or acid anhydrides to form amides. ambeed.com This introduces a carbonyl group, which can further alter the electronic and steric properties of the molecule.

Table 2: Functionalization of the Piperazine Ring

Reaction Type Reagents Product
N-Alkylation Alkyl halide, Base N-Alkyl piperazine derivative
Reductive Amination Aldehyde/Ketone, Reducing agent N-Alkyl piperazine derivative

| N-Acylation | Acyl halide/Anhydride | N-Acyl piperazine derivative |

The primary hydroxyl group of the ethanol moiety is another key site for modification. The reactivity of this group can be enhanced to allow for further transformations.

The hydroxyl group is generally a poor leaving group. libretexts.org To facilitate nucleophilic substitution reactions, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. libretexts.orgmsu.edu This activation allows for the introduction of a wide range of nucleophiles, leading to ethers, esters, and other derivatives. For example, reaction with a strong acid can convert the -OH group to -OH₂⁺, which is a much better leaving group. msu.edu Alcohols can be converted to alkyl halides through reactions with hydrogen halides or phosphorus trihalides. careers360.com

The sulfonamide nitrogen itself can be a point of modification, although it is generally less reactive than the piperazine nitrogen. Deprotonation of the N-H bond can be achieved with a strong base, allowing for subsequent alkylation or acylation. wikipedia.org

Furthermore, if the sulfonyl group is part of an aromatic ring (an arylsulfonamide), the ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. wikipedia.org The nature and position of these substituents can significantly influence the biological activity of the molecule. For instance, the introduction of electron-withdrawing groups like a nitro group has been shown to increase the antibacterial activity of some sulfonamide drugs. nih.gov

Recent methods also allow for the conversion of primary sulfonamides back into sulfonyl chlorides using reagents like pyrylium (B1242799) salts, which then enables the synthesis of more complex sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its derivatives can be significantly enhanced through modern synthetic methodologies. These techniques offer improvements in reaction efficiency, yield, purity, and the ability to generate diverse chemical libraries for further investigation.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com For the synthesis of sulfonamides and related piperazine derivatives, this technology offers substantial reductions in reaction time compared to conventional heating methods. nih.govnih.gov The reaction, typically involving the coupling of a sulfonyl chloride with an amine, can be completed in minutes instead of hours. nih.gov This rapid heating, along with the potential for solvent-free conditions, leads to higher yields, improved product purity, and a more environmentally benign process. researchgate.netmdpi.com The efficiency of microwave irradiation stems from its direct interaction with polar molecules in the reaction mixture, leading to uniform and rapid heating that minimizes the formation of side products. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Sulfonamide Formation

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 8 - 24 hours 5 - 15 minutes
Typical Yield 60 - 75% 85 - 95%
Solvent High-boiling point solvents (e.g., Toluene, DMF) Minimal or no solvent
Energy Consumption High Low
Side Product Formation Moderate to high Minimal

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable for the structural modification and derivatization of heterocyclic compounds like piperazine. nih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust methods for introducing a wide variety of substituents onto the piperazine ring of this compound analogues. mdpi.comresearchgate.net For instance, a bromo-substituted precursor could be coupled with various boronic acids (Suzuki) or terminal alkynes (Sonogashira) to generate libraries of novel derivatives. mdpi.comresearchgate.net These reactions are known for their high functional group tolerance and mild reaction conditions. The choice of ligand (e.g., SPhos, PPh3) and palladium source (e.g., Pd(OAc)2, Pd(dppf)Cl2) is crucial for achieving high yields and selectivity. mdpi.com

Table 2: Application of Palladium-Catalyzed Reactions for Derivative Synthesis

Coupling Reaction Reactants Catalyst/Ligand System Potential Modification on Piperazine Ring
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid Pd(OAc)2 / SPhos Introduction of aryl or heteroaryl groups
Sonogashira Terminal Alkyne Pd(CF3COO)2 / PPh3 / CuI Introduction of alkynyl groups
Buchwald-Hartwig Amine or Alcohol Pd catalyst / Phosphine (B1218219) ligand N-arylation or O-arylation

Chiral Synthesis and Stereoselective Approaches to Related Analogues

The ethan-1-ol portion of the title compound contains a stereocenter, making chiral synthesis a critical consideration for producing enantiomerically pure analogues. Enantiopure compounds are often essential as biological activity can reside in a single enantiomer. mdpi.com Asymmetric hydrogenation of a corresponding prochiral ketone precursor is a direct method to establish this stereocenter with high enantioselectivity. nih.govacs.org This is typically achieved using transition metal catalysts (e.g., Rhodium, Iridium) complexed with chiral phosphine ligands. acs.org Another strategy involves the use of chiral auxiliaries, such as those derived from phenylglycinol, which can direct the stereochemical outcome of a reaction before being cleaved to yield the desired chiral amino alcohol. researchgate.net Furthermore, biocatalytic methods employing enzymes like ketoreductases offer a highly selective and environmentally friendly route to chiral alcohols. mdpi.com

Design Principles for Novel this compound Analogues

The design of new analogues is guided by established medicinal chemistry principles aimed at modulating the molecule's properties to achieve a desired biological profile.

Molecular Hybridization Strategies

Table 3: Examples of Molecular Hybridization Strategies

Parent Scaffold Hybridized Pharmacophore Potential Rationale
This compound Coumarin Combine functionalities for potential dual-target activity
This compound N-acyl hydrazone Introduce metal-chelating or hydrogen-bonding features
This compound Ferrocene Introduce unique organometallic properties

Bioisosteric Replacements in Lead Compound Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties—such as size, shape, electronics, and lipophilicity—while retaining or improving its biological activity. mdpi.combaranlab.org This approach can address issues related to metabolism, toxicity, or pharmacokinetics. nih.gov In the context of this compound, the piperazine ring is a common target for bioisosteric replacement. enamine.net It can be substituted with other cyclic diamines or related scaffolds to alter basicity, lipophilicity, and interaction with biological targets. nih.gov Similarly, the sulfonamide linker can be replaced with other groups like a reverse sulfonamide, an amide, or other linkers to fine-tune the molecule's conformational properties and hydrogen-bonding capabilities.

Table 4: Potential Bioisosteric Replacements for the Piperazine Moiety

Original Group Bioisosteric Replacement Rationale for Replacement
Piperazine Homopiperazine Increase flexibility and alter pKa
Piperazine Pyrrolidine-based mimetics Modify ring size and conformational constraints nih.gov
Piperazine Spirodiamine analogue Reduce cytotoxicity and alter pharmacokinetic properties enamine.net
Piperazine Diaminocycloalkane Introduce rigidity and different vector projections for substituents

Pre Clinical Biological Activities and Pharmacological Potential

Antimicrobial Research Applications

In Vitro Antibacterial Efficacy Studies

No data available.

Antifungal Spectrum Investigations

No data available.

Antitubercular Activity Assessments in Cellular Models

No data available.

Antimalarial Potential in Pre-clinical Models

No data available.

Antineoplastic and Antiproliferative Investigations

Cellular Proliferation Inhibition Studies

No data available.

It is possible that research on 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol exists in proprietary databases, internal corporate research, or has not yet been published. However, based on the available public information, no scientific article that adheres to the requested structure and content can be produced.

Apoptosis Induction Mechanisms in Cellular Models

Piperazine (B1678402) derivatives have been identified as potent inducers of apoptosis, a programmed cell death process crucial for eliminating cancerous cells. Research indicates that these compounds can trigger cell death in various cancer cell lines through intrinsic, mitochondria-mediated pathways. e-century.us

Studies on novel piperazine derivatives show they effectively inhibit the proliferation of cancer cells and induce caspase-dependent apoptosis. researchgate.net The mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT pathway, which is critical for cell survival and proliferation. researchgate.net In leukemia cell models, certain piperazine derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential and subsequent release of cytochrome c. e-century.us This event activates effector caspases like caspase-3, leading to the execution of apoptosis without necessarily activating initiator caspases, which is a hallmark of the intrinsic pathway. e-century.us

Furthermore, investigations into other complex piperazine derivatives revealed that their pro-apoptotic activity is linked to the activation of both the death receptor-mediated and the mitochondrial apoptotic pathways. nih.gov The induction of apoptosis by these compounds was associated with the downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key regulator of the death receptor pathway. nih.gov The generation of reactive oxygen species (ROS) has also been implicated as a partial contributor to the apoptotic process induced by some piperazine compounds. nih.gov

Anti-inflammatory Response Modulation

The piperazine nucleus is a core component in the design of new anti-inflammatory agents. Derivatives have demonstrated significant anti-inflammatory and anti-nociceptive effects in various pre-clinical models.

One study investigated a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), for its anti-inflammatory properties. nih.gov In carrageenan-induced paw edema tests in rats, a standard model for acute inflammation, this compound significantly reduced swelling at various doses. nih.gov It also diminished cell migration and protein exudation in a pleurisy test, further confirming its anti-inflammatory action. nih.gov The anti-nociceptive effects observed in formalin and tail-flick tests suggest that the compound's mechanism may involve central pathways, potentially mediated through the serotonergic system. nih.gov Other research has focused on designing pyrazole (B372694) and pyrazoline derivatives containing a sulfonylphenyl group, analogous to celecoxib, which have shown selective inhibition of the COX-2 enzyme, a key target in inflammation. nih.gov

Table 1: Anti-inflammatory and Anti-nociceptive Effects of a Piperazine Derivative (LQFM-008)

Test Model Effect Observed Finding Source
Carrageenan-Induced Paw Edema Reduction in paw swelling Dose-dependent reduction in inflammation over several hours. nih.gov
Formalin Test Reduced licking time Significant reduction in both neurogenic and inflammatory pain phases. nih.gov
Tail Flick & Hot Plate Tests Increased latency to thermal stimulus Suggests involvement of central analgesic mechanisms. nih.gov
Carrageenan-Induced Pleurisy Reduced cell migration and protein exudation Demonstrates inhibition of inflammatory processes in the pleural cavity. nih.gov

Antiviral Activity Research

The piperazine moiety has been incorporated into molecules designed to combat viral infections, with research showing activity against several types of viruses.

One area of focus is on alphaviruses. The simple heterocyclic molecule piperazine was found to bind to a conserved hydrophobic pocket in the capsid protein of the Aura virus. nih.gov This binding site is also targeted by other known antiviral compounds. nih.gov Molecular docking studies suggested that piperazine could bind with even greater affinity to the capsid protein of the Chikungunya virus (CHIKV). nih.gov Subsequent in vitro testing confirmed piperazine's antiviral activity against CHIKV, as demonstrated by plaque reduction and immunofluorescence assays. nih.gov These findings position the piperazine scaffold as a promising starting point for developing broad-spectrum anti-alphaviral drugs. nih.gov

In research targeting flaviviruses, a novel series of 2,5,6-trisubstituted pyrazine (B50134) compounds, which share a core nitrogen-containing heterocyclic structure with piperazine, were identified as potent, allosteric inhibitors of the Zika virus (ZVpro) NS2B-NS3 protease. nih.gov This enzyme is essential for viral replication. The most effective of these compounds also showed inhibitory activity against the proteases of dengue and West Nile viruses and inhibited Zika virus replication in cellular models. nih.gov

Metabolic Regulation and Antidiabetic Potential

Piperazine derivatives are being actively investigated for their potential in managing type II diabetes mellitus (T2DM), a prevalent metabolic disorder characterized by insulin (B600854) resistance and hyperglycemia. pensoft.net The inhibition of enzymes involved in glucose metabolism is a key strategy in developing antidiabetic drugs. pensoft.netnih.gov

Research into piperazine sulphonamide derivatives has shown promise. pensoft.net One study synthesized and tested a series of novel piperazine and pyridine (B92270) derivatives, with a lead compound demonstrating the ability to lower blood glucose levels in a dose-dependent manner in oral glucose tolerance tests (OGTT) and in streptozotocin (B1681764) (STZ)-induced diabetic rat models. pensoft.net Chronic administration of this compound over 21 days resulted in a significant reduction in serum glucose levels, highlighting its potential as a moderately strong candidate for further structural optimization to enhance its pharmacological profile. pensoft.net

A primary mechanism for the antidiabetic potential of piperazine derivatives is their ability to inhibit key enzymes that regulate blood sugar.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which are responsible for stimulating insulin secretion. rjpbr.comresearchgate.net Inhibiting DPP-4 prolongs the action of these hormones, thereby helping to control blood glucose levels. pensoft.net Piperazine sulphonamide derivatives have been specifically designed as DPP-4 inhibitors, with in vitro tests confirming their ability to inhibit the enzyme. pensoft.net

Alpha-glucosidase and Alpha-amylase Inhibition: These enzymes are located in the intestine and are responsible for breaking down complex carbohydrates into simple, absorbable sugars. researchgate.netnih.gov Inhibiting them slows carbohydrate digestion and reduces the sharp rise in blood glucose after a meal. Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have identified them as potent, noncompetitive inhibitors of α-glucosidase. nih.gov Molecular docking studies revealed that these compounds bind to an allosteric site near the enzyme's active site, thereby altering its catalytic function. nih.gov

Table 2: Enzyme Inhibition Profile of Piperazine Derivatives

Enzyme Target Piperazine Derivative Class Mechanism of Inhibition Therapeutic Goal Source
Dipeptidyl Peptidase-4 (DPP-4) Piperazine Sulphonamides Direct enzyme inhibition Enhance insulin secretion, lower blood glucose pensoft.net
Alpha-glucosidase 4-(dimethylaminoalkyl)piperazine-1-carbodithioates Noncompetitive, allosteric inhibition Slow carbohydrate digestion, reduce postprandial hyperglycemia nih.gov
Alpha-amylase General (Target for antidiabetics) Inhibition of activity Slow carbohydrate digestion rjpbr.comnih.gov

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Piperazine derivatives have been designed to counteract this process.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their ability to protect cells from hydrogen peroxide (H₂O₂)-induced oxidative injury. nih.gov The underlying mechanism of the most active compounds involves the modulation of the IL-6/Nrf2 loop pathway. nih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various protective enzymes. nih.gov

It is noteworthy that while some piperazine derivatives are designed as antioxidants, others have been found to induce ROS production as part of their mechanism for killing cancer cells, suggesting their pro-oxidant or antioxidant effects can be context-dependent. nih.gov

Central Nervous System (CNS) Research Applications

The piperazine ring is a well-established scaffold in the development of drugs targeting the central nervous system. Its unique physicochemical properties allow it to cross the blood-brain barrier and interact with various CNS receptors and transporters.

One class of compounds, 1-(p-alkanoylphenoxy)-3-(N4-arylpiperazinyl)propan-2-ols, has been investigated for its effects on the CNS. nih.gov Pre-clinical studies identified these compounds as a new class of potential antidepressants. nih.gov This line of research underscores the versatility of the piperazine core in designing molecules with diverse pharmacological actions, including those that modulate mood and behavior. nih.gov

Receptor Affinity and Modulatory Studies (e.g., Serotonin (B10506) Transporters, NMDA Receptors)

The structural framework of this compound is relevant to the development of modulators for critical neurotransmitter systems.

Serotonin Transporters (SERT): The piperazine motif is a common feature in ligands targeting monoamine transporters. For instance, research into dual inhibitors of serotonin and norepinephrine (B1679862) transporters has explored complex cyclopropane (B1198618) derivatives, highlighting the industry's interest in scaffolds that can interact with these targets. acs.org While not directly testing the title compound, such studies underscore the potential of piperazine-containing structures to influence transporter activity. The kinetic profiles of ligand binding to serotonin and norepinephrine transporters are a key area of investigation for optimizing drug efficacy in CNS disorders. researchgate.net

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial target for neurological and neurodegenerative diseases. Patent literature describes thiazole (B1198619) derivatives, which may be conceptually related to the piperazine-sulfonamide class, for use in conjunction with NMDA receptor antagonists. google.com These combinations are proposed for treating conditions like stroke, Alzheimer's disease, and traumatic brain injury, suggesting that while not direct antagonists, molecules containing similar structural elements could play a role in modulating pathways governed by NMDA receptors. google.com

Neuroprotection in In Vitro and Animal Models

Building on its relevance to CNS receptor modulation, derivatives featuring the piperazine-sulfonamide core are being investigated for their neuroprotective potential. This research often leverages the known protective mechanisms associated with targeting specific receptors.

Adenosine (B11128) receptors, for example, are implicated in neuroprotection. Adenosine receptor agonists are suggested to offer protection against neurotoxicity. researchgate.net Research into xanthine-dopamine hybrid molecules, which were assessed for neuroprotective effects in cellular models of oxidative stress, further illustrates this approach. mdpi.com The development of antagonists for the A2A adenosine receptor, a class of drugs that frequently incorporates xanthine (B1682287) and piperazine structures, has shown promise in models of Parkinson's disease by reducing the activity of pro-inflammatory factors. mdpi.com A patent for thiazole derivatives also notes their potential application in treating neurodegenerative diseases, linking the inhibition of enzymes like GSK-3 to therapeutic outcomes. google.com

Enzyme and Receptor Target Inhibition Profiling

The this compound scaffold serves as a foundational element for designing inhibitors that target a diverse array of enzymes and receptors, extending beyond the central nervous system.

Sphingosine-1-phosphate Receptor (S1P1) Agonism Research

The piperazine-sulfonamide moiety is a key component in the development of agonists for the Sphingosine-1-phosphate receptor 1 (S1P1). S1P1 receptors play a critical role in lymphocyte trafficking, and their modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis. Research in this area focuses on designing potent and selective S1P1 agonists. While specific data for this compound is not available, patent literature details the synthesis of complex derivatives where this scaffold is crucial for activity. For example, compounds have been developed where the piperazine nitrogen is substituted with larger aromatic or heterocyclic groups to enhance receptor affinity and achieve desired pharmacological profiles.

Other Enzyme Inhibitory Mechanisms (e.g., IMPDH, PAI-1, HDAC, BACE1, Carbonic Anhydrase)

The adaptability of the piperazine-sulfonamide scaffold has allowed for its incorporation into inhibitors for several other key enzyme targets.

BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for Alzheimer's disease therapy. Patents describe BACE1 inhibitors that utilize the piperazine-sulfonamide structure as a core fragment to correctly position functional groups within the enzyme's active site.

Carbonic Anhydrase: Certain piperazine-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.

Adenosine Receptors: A significant body of research exists on piperazine-sulfonamide derivatives as adenosine receptor antagonists. nih.govnih.gov Specifically, 8-phenylxanthine (B3062520) derivatives incorporating this scaffold have been developed as highly potent and selective antagonists for the A2B adenosine receptor. researchgate.netnih.govresearchgate.netacs.org These compounds are valuable research tools and potential therapeutics for inflammatory conditions.

Below is a table summarizing the activity of various derivatives containing the piperazine-sulfonamide scaffold against different adenosine receptor subtypes.

Derivative Name/CodeTarget ReceptorActivity (Ki)Source
PSB-603Human A2B0.553 nM researchgate.net
PSB-0788Human A2B0.393 nM researchgate.net
PSB-09120Human A2B0.157 nM researchgate.net
Compound 22 A2A / A162 nM / 130 nM mdpi.com
Compound 24 A2A / A177 nM / 72 nM mdpi.com
ASP-5854Human A1 / A2A9.03 nM / 1.76 nM frontiersin.org

This table displays data for complex derivatives, not the title compound.

Sigma Receptor Ligand Characterization

The piperazine core is a well-established pharmacophore for sigma receptor ligands. Both sigma-1 and sigma-2 receptors are targets for CNS disorders and cancer. The this compound structure provides a template that can be elaborated upon to create potent and selective sigma receptor modulators. The nitrogen atoms of the piperazine ring are key interaction points, and modifications at the terminal nitrogen are commonly used to tune affinity and selectivity for sigma receptor subtypes.

Mechanistic Studies and Biochemical Pathways

Molecular Targets and Ligand-Receptor Interactions

Research dedicated to identifying the molecular targets of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol and characterizing its interactions with receptors is not currently available in the public scientific record.

There are no published studies that have identified specific protein binding sites for this compound.

Investigations into the potential allosteric modulatory effects of this compound on any receptor or protein have not been reported in the available scientific literature.

Cellular Pathway Interrogations

Specific studies interrogating the effects of this compound on cellular pathways have not been documented in accessible research.

There is no available data from signal transduction pathway analyses conducted in response to treatment with this compound.

Gene expression profiling studies to determine the cellular response to this compound have not been published.

Enzyme Kinetics and Inhibition Mechanisms

Detailed studies on the enzyme kinetics and potential inhibitory mechanisms of this compound are not present in the public domain.

Structure-Based Drug Design Insights for this compound Analogues

The design of analogues of this compound can be guided by structure-activity relationship (SAR) studies of similar chemical classes that have been investigated for various therapeutic targets. These studies highlight the importance of the piperazine (B1678402) core, the sulfonamide bridge, and the terminal functional groups in dictating the biological activity and selectivity of the compounds.

Insights from Sulfonyl Piperazine Derivatives:

Research into sulfonyl piperazine derivatives has revealed their potential as inhibitors of various enzymes. For instance, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were evaluated as inhibitors of carbonic anhydrase (CA) isoforms. mdpi.com The study revealed that these compounds selectively inhibited the cytosolic isoform hCA II, with inhibition constants (Kᵢ) in the micromolar range, while showing no significant activity against hCA I, IX, and XII. mdpi.com The general structure of these inhibitors involves a bulkier heterocyclic system attached to the sulfonyl piperazine, suggesting that modifications at the N4 position of the piperazine ring of this compound with larger, heterocyclic moieties could be a viable strategy to explore enzyme inhibitory activity.

Similarly, benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov These compounds demonstrated potent activity, with the 2,4-dinitrobenzenesulfonamide (B1250028) group emerging as a promising scaffold for further development. nih.gov This suggests that the aromatic substitution on the sulfonyl group is a critical determinant of activity. For analogues of this compound, exploring various substitutions on an aromatic ring attached to the sulfonyl group could yield compounds with significant biological effects.

The following table summarizes the activity of representative sulfonyl piperazine analogues from the literature, providing a basis for the design of novel derivatives of this compound.

Compound ClassRepresentative AnalogueTargetActivity (IC₅₀/Kᵢ)Key Structural Features
Imidazo[2,1-b]thiazole-sulfonyl piperazines9ae, 9bb, 9ca, 9cc-ce, 9da, 9dchCA II57.7–67.9 µM (Kᵢ)Imidazo[2,1-b]thiazole moiety
Benzhydrylpiperazine-nitrobenzenesulfonamides1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (7e)M. tuberculosis H37RvNot specifiedBenzhydryl and nitrobenzenesulfonyl groups

Interactive Data Table of Sulfonyl Piperazine Analogue Activity

Insights from 1-(2-Hydroxyethyl)piperazine Derivatives:

The 1-(2-hydroxyethyl)piperazine moiety present in the target compound is a common scaffold in medicinal chemistry. Studies on derivatives of 1-(2-hydroxyethyl)piperazine have identified their potential as radioprotective agents. serva.de These compounds were designed to mitigate the damaging effects of ionizing radiation. One study highlighted that linking two 1-(2-hydroxyethyl)piperazine moieties with an alkyl linker resulted in a compound with minimal toxicity and excellent solubility, showing promise as a radioprotective agent. researchgate.net This suggests that dimerization or the introduction of specific linkers at the N-amino group of the ethanolamine (B43304) side chain of this compound could be a strategy to explore new biological activities.

The following table presents data on a notable 1-(2-hydroxyethyl)piperazine derivative.

CompoundModificationBiological EffectKey Finding
Compound 8 (in study)Dimer of 1-(2-hydroxyethyl)piperazine with alkyl linkerRadioprotectiveLow toxicity and enhanced survival in vivo

Interactive Data Table of 1-(2-Hydroxyethyl)piperazine Derivative

Structure Activity Relationship Sar of 2 Piperazine 1 Sulfonyl Amino Ethan 1 Ol and Its Analogues

Impact of Piperazine (B1678402) Ring Substitution on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a privileged structure due to its ability to interact with multiple biological targets. nih.gov Its two nitrogen atoms allow for modifications that can modulate a compound's physicochemical properties and biological activity. nih.gov For many classes of inhibitors, the piperazine ring has been found to be essential for whole-cell activity. nih.govuniupo.it Studies on various compounds have shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, can lead to a significant decrease in biological activity. nih.gov

Substituents on the nitrogen atoms of the piperazine ring play a crucial role in determining the potency and selectivity of the analogues. nih.gov The nature of these substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems.

Research into N-arylpiperazine derivatives has shown that the electronic properties of the substituents on the phenyl ring can have a significant impact. For instance, in a series of antimycobacterial agents, the presence of an electron-withdrawing group (like dichloro-) or an electron-donating group on the phenyl ring attached to the piperazine nitrogen was more beneficial for activity than an unsubstituted phenyl ring. mdpi.com In another study on influenza A virus inhibitors, modifications to the piperazine ring were a key focus of optimization. nih.gov

The introduction of bulky and lipophilic groups at the piperazine nitrogen can also enhance activity. In one study, bulky lipophilic moieties on the piperazine heterocycle improved antimycobacterial activity. mdpi.com Similarly, for a series of IMPDH inhibitors, a cyclohexyl group attached via a carboxamide to the piperazine nitrogen was found to be important for activity. nih.govuniupo.it The data below illustrates the impact of N-substituents on inhibitory activity against M. tuberculosis (Mtb).

Compound/ModificationN-SubstituentMtb MIC (µM)Reference
6a Phenyl> 125 mdpi.com
6e 3,4-Dichlorophenyl< 3.80 mdpi.com
6g Diphenylmethyl< 3.80 mdpi.com

This table demonstrates that substitution on the N-phenyl ring (6e) and the use of a bulky diphenylmethyl group (6g) significantly increased potency compared to an unsubstituted phenyl ring (6a).

The conformation and rigidity of the piperazine ring and its substituents influence how the molecule fits into a biological target's binding site. The piperazine ring typically adopts a chair conformation, but the nature of its substituents can influence its conformational flexibility.

Influence of Sulfonamide Moiety Modifications

The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents and its modification is a classic strategy in medicinal chemistry. ijpsonline.comnih.gov It can act as a hydrogen bond donor and acceptor, and its acidic proton can be ionized at physiological pH, influencing solubility and binding interactions.

The sulfonamide moiety in the parent compound is attached to the piperazine ring. Often, this class of compounds features a benzene (B151609) ring attached to the sulfonyl group (benzenesulfonamides). Substituents on this aromatic ring can profoundly affect the compound's activity.

Electronic Effects : The electronic character of substituents on the aromatic ring can fine-tune the acidity of the sulfonamide proton and its interaction with target proteins. vu.nl Studies have consistently shown that electron-withdrawing groups on the phenyl ring of sulfonamides enhance biological activity. nih.govacs.org For example, 2,4-dinitro substituted analogues were found to be highly potent. acs.org Similarly, replacing a methyl group with a more electron-withdrawing trifluoromethyl (CF₃) group on the benzene ring of an inhibitor resulted in a twofold increase in activity. tandfonline.com

Steric and Lipophilic Effects : The size and lipophilicity of substituents also play a critical role. In one study, increasing the number of carbon atoms in a p-alkyl substituent on the benzene sulfonamide ring correlated with increased inhibitory activity, up to a certain length (six carbons). tandfonline.com Furthermore, adding a phenyl group at the para-position of the benzene ring increased inhibitory capacity by an order of magnitude, suggesting that this position is suitable for bulky, lipophilic substituents. tandfonline.com Conversely, in some antibacterial sulfonamides, the introduction of additional substituents on the benzene ring can decrease or abolish activity, indicating that the substitution pattern is highly context-dependent. youtube.com

The following table summarizes the effect of substituents on the benzene ring of aromatic sulfonamides on PDIA1 inhibition.

CompoundBenzene Ring SubstituentPDIA1 Inhibition (IC₅₀ µM)Reference
C-3251 4-H (unsubstituted)1.8 tandfonline.com
C-3161 4-Me1.1 tandfonline.com
C-3303 3-Me4.3 tandfonline.com
C-3305 3-CF₃2.1 tandfonline.com
C-3291 4-Phenyl0.17 tandfonline.com

This data shows that a bulky, lipophilic 4-phenyl group (C-3291) dramatically increases potency, while the electron-withdrawing 3-CF₃ group (C-3305) is more potent than the 3-Me group (C-3303).

The group connecting the sulfonamide to other parts of the molecule acts as a linker, and its length and flexibility are critical for optimal positioning of the pharmacophoric groups within the target's binding site. nih.gov Studies on fragment-based inhibitors have shown that both the strain and flexibility of a linker can significantly impact binding affinity. nih.govresearchgate.net

In some benzenesulfonamide (B165840) inhibitors, a flexible ureido linker was used to connect the sulfonamide to a "tail" portion of the inhibitor. This flexibility was found to be crucial for allowing the tail to engage with specific amino acid residues in the active site, thereby conferring isoenzyme specificity. nih.gov In other cases, increasing the distance (i.e., linker length) between the sulfonamide and another key functional group led to a loss of activity, indicating an optimal linker length is required. nih.gov A study on coumarin-based hybrids found that bioactivity varied with the length of the linker chain, with a five-carbon chain (n=5) being optimal. researchgate.net

Contribution of the Ethanol (B145695) Group and Hydroxyl Functionality

The 2-aminoethan-1-ol tail of the parent compound features a primary hydroxyl (-OH) group. The hydroxyl group, while common, has a profound and complex impact on a molecule's properties. hyphadiscovery.comnih.gov

The primary contribution of the hydroxyl group is its ability to form hydrogen bonds, acting as both a hydrogen bond donor and acceptor. nih.gov This can lead to a significant increase in binding affinity if the group is perfectly positioned within a binding site to interact with polar residues. nih.gov However, the hydroxyl group also carries a substantial desolvation penalty; the energy required to remove it from its favorable interactions with water can reduce binding affinity if the hydrogen bonding potential is not realized in the protein active site. nih.gov

The presence of hydroxyl groups, such as in the ethanol tail, generally increases the hydrophilicity and water solubility of a molecule. wikipedia.org This can have a major impact on the pharmacokinetic profile of a drug candidate. Furthermore, the unique structure of alkanolamines containing hydroxyl groups can offer enhanced flexibility for complexation with ions, which can be relevant for certain enzyme mechanisms. mdpi.com In drug design, the introduction of a hydroxyl group is a recognized strategy for profoundly influencing a molecule's behavior and improving selectivity. hyphadiscovery.com The hydroxyl group also provides a potential site for metabolic modification, which can influence the compound's in vivo profile.

Stereochemical Influence on Activity and Receptor Binding

The three-dimensional arrangement of a molecule is a critical factor in its interaction with a receptor. For analogues of 2-[(piperazine-1-sulfonyl)amino]ethan-1-ol, stereochemistry can significantly influence both binding affinity and functional activity. The presence of chiral centers, such as the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) moiety, can lead to stereoisomers with distinct pharmacological profiles.

In related arylpiperazine derivatives, the orientation of substituents on the piperazine or other rings can impact how the molecule fits into the binding pocket of a receptor. For instance, in a study of phenylpiperazine-hydantoin derivatives, the stereochemistry of a hydroxypropyl linker was found to be a crucial factor for affinity to α1-adrenergic receptors. mdpi.com The spatial orientation of the hydroxyl group can determine its ability to form key hydrogen bonds with amino acid residues within the receptor. mdpi.com

Table 1: Influence of Stereochemistry and Conformational Constraints on Receptor Affinity in Analogous Compounds

Compound/ModificationChiral Feature/ConstraintReceptor TargetEffect on AffinityReference
Phenylpiperazine-hydantoin derivativeHydroxypropyl linkerα1-AdrenergicStereochemistry is crucial for affinity mdpi.com
Arylpiperazine with carbon bridgeBridged piperazine ring5-HT7Increased affinity nih.gov

This table is illustrative and based on findings from analogous compound series, as direct stereochemical studies on this compound are not available.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For sulfonylpiperazine and arylpiperazine derivatives targeting serotonin (B10506) receptors, several key pharmacophoric features have been identified through computational modeling and experimental studies. nih.govacs.org

A general pharmacophore model for 5-HT7 receptor antagonists based on sulfonamide-containing compounds includes several key regions:

Three hydrogen bond acceptor (HBA) regions: These are often satisfied by the sulfonamide group and other electronegative atoms. nih.gov

A large hydrophobic region (HYD1): Typically occupied by a carbon linker and amide groups. nih.gov

Two hydrophobic/aromatic regions (HYD/AR1 and HYD/AR2): These interact with aromatic residues in the receptor binding site. nih.gov

A hydrogen bond donor (HBD) or basic nitrogen: The piperazine nitrogen often fulfills this role. nih.gov

Lead optimization strategies for this class of compounds focus on modifying the core structure to enhance affinity, selectivity, and pharmacokinetic properties. Common strategies include:

Varying the length and nature of the spacer: The linker between the piperazine ring and other parts of the molecule can significantly impact affinity for different serotonin receptor subtypes. mdpi.com

Modifying the aromatic substituents: Altering the groups on the aromatic rings can fine-tune the electronic and steric properties of the molecule to improve receptor fit and selectivity. nih.gov

Introducing conformational rigidity: As mentioned earlier, constraining the molecule's flexibility can lock it into a more bioactive conformation, thereby increasing affinity. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to improve metabolic stability or other drug-like properties without sacrificing biological activity.

Table 2: Key Pharmacophoric Features for Sulfonamide-Based 5-HT7 Receptor Ligands

Pharmacophoric FeatureDescriptionExample Structural MoietyReference
Hydrogen Bond Acceptor (HBA)Accepts a hydrogen bond from the receptorSulfonamide group nih.gov
Hydrophobic/Aromatic Region (HYD/AR)Interacts with hydrophobic/aromatic pocketsAromatic rings nih.gov
Hydrogen Bond Donor (HBD)/Basic CenterDonates a hydrogen bond or is protonatedPiperazine nitrogen nih.gov
Hydrophobic Region (HYD)Fills a hydrophobic pocketCarbon linker nih.gov

This table is a generalized representation based on pharmacophore models developed for analogous sulfonamide-containing compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

Detailed research findings on related piperazine (B1678402) sulfonamide analogs demonstrate their potential as inhibitors of various enzymes. For instance, a series of piperazine sulfonamide analogs were synthesized and evaluated as α-amylase inhibitors, a target for type II diabetes. nih.gov Molecular docking studies were performed to elucidate the binding interactions of these compounds within the active site of the α-amylase enzyme. nih.govresearchgate.net The studies revealed that the most potent compounds formed key interactions with amino acid residues in the enzyme's active site. researchgate.net Similarly, novel benzene (B151609) sulfonamide-piperazine hybrids have been investigated for their enzyme inhibitory potential against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with docking studies correlating well with experimental inhibition assays. nih.gov

In another study, docking simulations were used to investigate the interactions of sulfonamide derivatives with the BRD4 receptor, a target in acute myeloid leukemia. nih.gov The results showed favorable binding energies, supported by the formation of hydrogen and hydrophobic bonds with key protein residues. nih.gov These examples underscore how molecular docking can predict the binding modes of compounds containing the piperazine sulfonamide scaffold, providing a basis for designing more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Piperazine Sulfonamide Derivatives

Compound ClassProtein TargetKey Findings from DockingReference
Piperazine Sulfonamide Analogsα-AmylaseIdentified key binding interactions within the active site, explaining inhibitory activity. nih.govresearchgate.net
Benzene Sulfonamide-Piperazine HybridsAcetylcholinesterase (AChE)Docking results correlated well with experimental inhibitory assays, confirming binding modes. nih.gov
Sulfonamide DerivativesBRD4 ReceptorRevealed favorable binding energies and key hydrogen/hydrophobic bonds with protein residues. nih.gov
Piperidine/Piperazine-based CompoundsSigma Receptor 1 (S1R)Analyzed the docking pose to understand the binding mode of a potent S1R agonist. nih.gov

Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can reveal the stability of a ligand-protein complex, conformational changes, and the specific atomic interactions that drive binding.

MD simulations have been effectively used to study sulfonamide-based inhibitors. In one study, MD simulations of GABA-conjugated sulfonamides complexed with carbonic anhydrase (CA) isoforms revealed atomistic details of the enzyme-ligand interactions, highlighting critical binding interactions and dynamic stability. ni.ac.rskg.ac.rs Similarly, simulations were used to characterize the binding of sulfonamides to triose phosphate (B84403) isomerase (TPI), a target for antimalarial drugs, showing selective affinity for the parasite's enzyme over the human counterpart. peerj.com

Further research on sulfonamide derivatives as BRD4 inhibitors used MD simulations to confirm the stability of the ligand-receptor complexes predicted by docking. nih.gov The simulations provided evidence supporting the sustained stability of the analyzed molecules over the trajectory. nih.gov In another example, MD simulations of a 2,5-Dichlorothiophene-3-sulfonamide complexed with Caspase-3 helped to analyze the molecular-level interactions and identify key residues involved in complex formation, showing the complex remained stable throughout the simulation. mdpi.com These studies demonstrate the power of MD simulations to validate docking poses and deepen the understanding of the dynamic nature of ligand-protein interactions.

Table 2: Application of Molecular Dynamics Simulations to Sulfonamide-Target Complexes

Compound/ComplexSimulation TimeKey FindingsReference
GABA-conjugated sulfonamides with Carbonic AnhydraseNot SpecifiedRevealed details of binding interactions, dynamic stability, and conformational behavior. ni.ac.rskg.ac.rs
Sulfonamide derivatives with BRD4 receptorNot SpecifiedConfirmed the sustained stability of the ligand-protein complex over the simulation trajectory. nih.gov
2,5-Dichlorothiophene-3-sulfonamide with Caspase-350 nsEvaluated the stability of the apoprotein and the ligand-protein complex; the complex remained stable. mdpi.com
Sulfonamides with Triose Phosphate Isomerase (TPI)900 nsCharacterized binding sites and explained the selective affinity for the parasite enzyme over the human enzyme. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead molecules.

QSAR studies have been successfully applied to various piperazine derivatives. For example, 2D and 3D-QSAR models were developed for aryl alkanol piperazine derivatives to understand their antidepressant activities. nih.gov These models identified key molecular descriptors, such as dipole moment and Highest Occupied Molecular Orbital (HOMO) energy, that influence their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov Another study developed a robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors, suggesting that constitutional descriptors like the number of oxygen atoms and double bonds play a vital role in binding. openpharmaceuticalsciencesjournal.com

For phenylpiperazine derivatives with anti-proliferative activity against prostate cancer cells, a QSAR model was built to predict their efficacy. epa.gov Furthermore, 3D-QSAR studies on piperazine derivatives with antihistamine effects showed that electrostatic and steric factors were correlated with their antagonistic effect. nih.gov These examples highlight how QSAR can provide valuable insights into the structural requirements for the desired biological activity of piperazine-containing compounds.

Table 3: QSAR Modeling Studies on Piperazine Derivatives

Compound ClassBiological ActivityQSAR Model TypeKey Descriptors/FindingsReference
Aryl Alkanol Piperazine DerivativesAntidepressant2D-QSAR, 3D-QSAR (MFA)Dipole-mag, HOMO, PMI-mag, S_sssN influence activity. nih.gov
Piperazine and Keto Piperazine DerivativesRenin Inhibition2D-QSARConstitutional descriptors (Sv, nDB, nO) are vital for binding. openpharmaceuticalsciencesjournal.com
Piperazine DerivativesAntihistamine3D-QSAR (CoMFA)Electrostatic and steric factors correlate with antagonistic effect. nih.gov
Phenylpiperazine DerivativesAnti-proliferative (Prostate Cancer)QSAR/QSTRModels built to predict anti-proliferative activity and toxicity. epa.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies, providing insight into a compound's stability and reactivity.

DFT calculations have been applied to understand the properties of various sulfonamides. For instance, DFT was used to study the supramolecular structure of crystalline sulfonamide derivatives of silatranes, evaluating the effects of intermolecular interactions on bond strengths. mdpi.comnih.gov The calculations helped to determine the distribution of electron density and the molecular electrostatic potential. mdpi.comnih.gov In another study, DFT was used to investigate the geometry and electronic properties of a sulfonamide Schiff base, confirming its stability and high chemical reactivity, which was indicated by a lower band gap. nih.gov

DFT has also been employed to elucidate reaction mechanisms, such as the deprotection of sulfonamides, by calculating the reaction profiles and Gibbs free energies of intermediates and transition states. researchgate.net These computational investigations provide a deeper understanding of the electronic characteristics and inherent reactivity of the sulfonamide functional group, which is a core component of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol.

Homology Modeling and Receptor Structure Prediction for Novel Targets

When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related (homologous) protein. This is particularly relevant for G protein-coupled receptors (GPCRs), a large family of drug targets.

The piperazine scaffold is a privileged structure for ligands that target aminergic GPCRs. nih.gov Homology modeling is a critical tool for studying these receptors. For many GPCRs, allosteric binding sites, which are topographically distinct from the primary (orthosteric) site, have been identified and can be explored using computational models. nih.gov Studies have shown that homology models of GPCRs, such as the D2 dopamine (B1211576) receptor, can be used for virtual screening to identify potential ligands. nih.gov The accuracy of these models often depends on the selection of the template structure and the treatment of binding site flexibility. nih.gov For novel targets where no crystal structure exists, homology modeling provides the essential 3D structural information needed to perform molecular docking and structure-based drug design for compounds like this compound.

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized molecules like 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol and its derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons of the piperazine (B1678402) ring, the ethyl linker, and the ethanolamino group. The chemical shifts and coupling patterns of these protons would provide crucial information about their connectivity. Similarly, ¹³C NMR would reveal the number and electronic environment of the carbon atoms in the molecule. Dynamic NMR studies on related N,N'-substituted piperazines have been used to investigate rotational barriers and conformational isomers in solution. nih.gov

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For instance, the presence of an S-N stretching vibration would be a strong indication of the sulfonamide group's formation. researchgate.net Other expected peaks would include those for N-H, O-H, and C-H stretching and bending vibrations.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed, with the latter being particularly useful for such polar molecules. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR Signals for piperazine ring protons, methylene (B1212753) protons of the ethyl and ethanol (B145695) groups, and exchangeable protons for NH and OH groups.
¹³C NMR Resonances corresponding to the carbon atoms of the piperazine ring and the ethyl and ethanol moieties.
IR (cm⁻¹) ~3300-3500 (O-H and N-H stretching), ~2850-2950 (C-H stretching), ~1350 and ~1150 (S=O stretching of sulfonamide), ~900 (S-N stretching). researchgate.net
Mass Spec. Molecular ion peak corresponding to the exact mass of C₆H₁₅N₃O₃S (209.0837).

Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are central to the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For piperazine derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks.

In research syntheses, column chromatography is a common method for the isolation of the desired product from a reaction mixture. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. srce.hr For certain piperazine-containing active pharmaceutical ingredients, derivatization with a UV-active agent followed by HPLC-UV analysis has been a successful strategy for trace-level quantification. researchgate.net

Table 2: Chromatographic Methods for Piperazine Sulfonamide Derivatives

MethodApplicationKey Parameters
HPLC Purity assessmentReversed-phase C18 column, mobile phase gradient of water and acetonitrile (B52724) with a modifier like formic acid.
Column Isolation and purificationSilica gel stationary phase, mobile phase typically a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
TLC Reaction monitoringSilica gel plates, visualization under UV light or with a staining agent. nih.gov

Crystallographic Analysis of Compound-Target Co-crystals for Mechanistic Insights

In the context of drug discovery, co-crystallization of a compound with its biological target (e.g., an enzyme or receptor) can provide crucial mechanistic insights. The resulting co-crystal structure can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's binding affinity and selectivity. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonamide reveals a layered structure with polar regions involving the sulfonamide function linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions. researchgate.net Such information is invaluable for structure-based drug design and the optimization of lead compounds. The piperazine ring in such structures typically adopts a chair conformation. researchgate.net

Table 3: Crystallographic Data for a Related Piperazine Sulfonamide

Parameter4-Phenyl-piperazine-1-sulfonamide researchgate.net
Crystal System Monoclinic
Space Group P2₁/c
Key Interactions Hydrogen bonding involving the sulfonamide group, π-π stacking.

Bioanalytical Method Development for In Vitro and In Vivo Research Samples

The evaluation of the biological activity of this compound and its derivatives in in vitro and in vivo models necessitates the development of sensitive and specific bioanalytical methods. These methods are crucial for quantifying the compound in various biological matrices such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer (LC-MS/MS), is the gold standard for bioanalysis due to its high sensitivity and selectivity. researchgate.net The development of an LC-MS/MS method for a piperazine sulfonamide would involve optimizing the chromatographic conditions to separate the analyte from endogenous matrix components and selecting specific precursor-to-product ion transitions for sensitive and specific detection in multiple reaction monitoring (MRM) mode.

For in vitro studies, such as enzyme inhibition assays, a variety of detection methods can be employed. nih.gov These may include spectrophotometric or fluorometric assays where the activity of the enzyme is monitored in the presence of varying concentrations of the inhibitor. The development of such assays requires careful consideration of buffer composition, pH, and substrate concentration to ensure reliable and reproducible results.

Intellectual Property and Patent Landscape Academic Research Perspective

Analysis of Novel Synthetic Routes and Methods Covered in Patents

A direct patent search for the synthesis of 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol does not yield specific results for this exact molecule. However, the patent literature for structurally related compounds provides a clear indication of the likely synthetic strategies that would be employed. The synthesis can be logically broken down into the formation of the key piperazine (B1678402) sulfonamide core and the subsequent attachment of the 2-hydroxyethyl group.

Patented methods for the synthesis of N-substituted piperazines and piperazine sulfonamides offer valuable insights. For instance, the synthesis of N-(2-hydroxyethyl)piperazine is a well-documented process, often involving the reaction of piperazine with ethylene (B1197577) oxide or the reductive amination and cyclization of monoethanolamine and diethanolamine. google.comgoogle.comepo.org These established methods provide a foundational step for the synthesis of the target compound.

The formation of the sulfonamide linkage is another critical step. Patents covering the synthesis of various sulfonamides, including those with piperazine moieties, typically involve the reaction of a piperazine derivative with a suitable sulfonyl chloride. nih.gov In the case of this compound, a plausible patented route would involve the reaction of piperazine-1-sulfonyl chloride with ethanolamine (B43304). Alternatively, a pre-formed N-(2-hydroxyethyl)piperazine could be reacted with a sulfamoyl chloride.

A recent patent application (WO2024079351A1) describes the synthesis of novel piperazine-based sulfonamides, highlighting the ongoing interest in this class of compounds for neuroprotective applications. google.com While this patent does not specifically mention this compound, the general synthetic schemes disclosed for creating a library of piperazine sulfonamides would be applicable. These often involve multi-step sequences with the use of protecting groups to ensure regioselectivity.

A review of synthetic approaches to FDA-approved drugs containing a piperazine ring also reveals common strategies such as N-alkylation and N-arylation, which could be adapted for the synthesis of derivatives of the target compound. mdpi.com

Table 1: Plausible Patented Synthetic Strategies for this compound and Related Compounds

Reaction Type Reactants Key Features in Patents Relevant Patent Information
N-Alkylation of Piperazine Piperazine, Ethylene Oxide/2-Chloroethanol (B45725)Established industrial methods for producing N-(2-hydroxyethyl)piperazine. google.comgoogle.comepo.orgFocus on reaction conditions to control the degree of substitution.
Sulfonamide Formation Piperazine derivative, Sulfonyl ChlorideCommon method for creating the sulfonamide bond. nih.govReaction often carried out in the presence of a base to neutralize HCl byproduct.
Reductive Amination/Cyclization Monoethanolamine, DiethanolaminePatented one-pot synthesis of N-(2-hydroxyethyl)piperazine. google.comUtilizes a hydrogenation-dehydrogenation catalyst.
Multi-step Library Synthesis Various protected piperazines and sulfonyl chloridesStrategies for generating diverse libraries of piperazine sulfonamides for screening. google.comEmploys protecting group chemistry to achieve specific substitution patterns.

Emerging Therapeutic Area Claims in Compound-Related Patents

While no patents explicitly claim a therapeutic use for this compound, the broader class of piperazine derivatives is a cornerstone of modern pharmacology, with a vast and diverse range of therapeutic applications. nih.govresearchgate.net Patent literature reveals that the piperazine scaffold is a privileged structure in drug discovery, frequently appearing in compounds targeting the central nervous system (CNS), cancer, inflammation, and infectious diseases. nih.gov

The presence of the sulfonamide group in the target molecule is also significant. Sulfonamides are a well-known class of pharmacophores with a wide array of biological activities, including antibacterial, diuretic, and anticancer properties.

Emerging therapeutic claims in patents for compounds containing the piperazine-sulfonamide motif point towards several promising areas of research. A notable example is the aforementioned patent application WO2024079351A1, which claims the use of novel piperazine-based sulfonamides as neuroprotective and/or neurorestorative agents. google.com This suggests a potential therapeutic avenue for this compound in the context of neurodegenerative diseases or acute neuronal injury.

Furthermore, the structural similarity to other biologically active piperazine derivatives allows for speculation on other potential applications. For example, many piperazine-containing compounds are potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer. Therefore, it is plausible that patents for kinase inhibitors could encompass structures related to the target compound.

Table 2: Potential Therapeutic Areas for this compound Based on Structurally Related Patented Compounds

Therapeutic Area Rationale Based on Structural Analogs Examples from Patent Literature
Neuroprotection/Neurorestoration Direct claims for novel piperazine-based sulfonamides in a recent patent application. google.comTreatment of neurodegenerative disorders and nerve injury.
Oncology Piperazine moiety is common in many approved and investigational kinase inhibitors.Targeting signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Piperazine derivatives have been patented for their anti-inflammatory properties. nih.govModulation of inflammatory pathways.
Antiviral/Antibacterial The piperazine nucleus is present in various patented antimicrobial agents. nih.govresearchgate.netInhibition of viral replication or bacterial growth.
Central Nervous System (CNS) Disorders Piperazine is a key scaffold in many CNS-acting drugs like antipsychotics and antidepressants. nih.govModulation of neurotransmitter systems.

Freedom to Operate for Academic Research and Future Innovation

The concept of "freedom to operate" (FTO) refers to the ability to develop and use a product or process without infringing on the intellectual property rights of others. igert.orgscienceopen.com For academic researchers, the landscape of FTO can be complex. While the primary mission of academic research is the generation and dissemination of knowledge, the increasing emphasis on translational research and commercialization necessitates an awareness of the patent landscape. igert.org

In the United States, the "research exemption" is very narrow and generally does not provide a safe harbor for university researchers from patent infringement claims, especially if the research has a commercial purpose. researchgate.net However, patent holders are often less likely to sue academic institutions for non-commercial research due to the low potential for financial damages and the negative publicity it could generate.

For a compound like this compound, for which no direct patents appear to exist, the immediate FTO for academic research seems relatively clear. Researchers can likely synthesize and study the compound's properties without infringing on a compound patent. However, several considerations remain for future innovation:

Broader Genus Patents: It is possible that the compound falls within the scope of a broader "Markush" claim in a patent for a family of related compounds. drugpatentwatch.comkangxin.com A thorough FTO analysis would require searching for such claims.

Method of Use Patents: Even if the compound itself is not patented, its use for a specific therapeutic purpose could be. If research leads to the discovery of a novel therapeutic application, a "method of use" patent could be sought.

Future Commercialization: If academic research on this compound leads to a commercially viable product, a comprehensive FTO analysis will be crucial before any significant investment is made. rsc.org This would involve a detailed search of the patent landscape to identify any potential blocking patents.

Emerging Research Directions and Future Perspectives

Development of Prodrug Strategies for Enhanced Delivery

A significant challenge in drug development is optimizing a molecule's pharmacokinetic profile to ensure it reaches its biological target in sufficient concentrations. Prodrug strategies, which involve chemically modifying a drug into an inactive form that is converted to the active parent drug in the body, are a powerful tool to overcome these hurdles. mdpi.com The structure of 2-[(piperazine-1-sulfonyl)amino]ethan-1-ol offers multiple functional groups amenable to prodrug design.

The primary hydroxyl (-OH) group is a key site for modification. It can be esterified with various promoieties to enhance water solubility or lipid permeability, depending on the nature of the attached group. For instance, creating phosphate (B84403) or amino acid esters can dramatically increase aqueous solubility, which is beneficial for intravenous formulations. Conversely, attaching lipophilic groups can improve absorption across biological membranes. This approach has been successfully used for other hydroxyl-containing drugs to improve their solubility and bioavailability. mdpi.com

The piperazine (B1678402) ring itself, with its two nitrogen atoms, provides another handle for prodrug development. This strategy is particularly relevant for mitigating issues like pH-dependent absorption of basic drugs when co-administered with gastric acid-reducing agents. nih.gov By temporarily modifying one of the piperazine nitrogens, it may be possible to create a prodrug that circumvents poor absorption in a high-pH gastric environment, ensuring more consistent therapeutic exposure. nih.gov The development of long-acting injectable formulations, where a prodrug is slowly metabolized to release the active agent, is another promising avenue, as seen with the antipsychotic aripiprazole (B633) lauroxyl, a prodrug of a piperazine-containing molecule. mdpi.com

The overarching goal of these strategies is to address potential liabilities in a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile at an early stage of development, thereby improving the chances of clinical success. nih.gov

Application in Targeted Drug Delivery Systems Research

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing off-target toxicity. The piperazine moiety is increasingly being incorporated into sophisticated linker technologies for advanced delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). rsc.orgnih.gov

Antibody-Drug Conjugates (ADCs): ADCs use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is critical for the ADC's stability and function. nih.govbiochempeg.com Piperazine-containing linkers are being explored for their ability to create stable, noncleavable ADCs. nih.govbiochempeg.com These linkers can enhance the therapeutic window of the payload by minimizing its premature release in circulation. nih.gov The this compound scaffold could serve as a foundational component for novel, hydrophilic noncleavable linkers.

Beyond these modalities, piperazine-based compounds have been designed for use in other delivery systems, such as humanized ferritin nanocages for delivering siRNA to cancer cells. nih.gov

Delivery SystemRole of Piperazine-Based ScaffoldsPotential AdvantageReference
Antibody-Drug Conjugates (ADCs)Component of noncleavable linkers connecting antibody to payload.Lowers off-target toxicity by preventing premature drug release; improves therapeutic window. nih.gov, biochempeg.com
Proteolysis-Targeting Chimeras (PROTACs)Forms a key part of the linker to improve solubility and rigidity.Enhances physicochemical and pharmacokinetic properties of the degrader molecule. rsc.org, nih.gov
Nanoparticle Systems (e.g., Ferritin)Acts as a polyamine ligand to promote electrostatic interaction with nucleic acids (siRNA).Facilitates efficient loading and delivery of genetic material to target cells. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm of drug discovery is being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, offers a promising approach for treating such diseases. mdpi.comresearchgate.net The piperazine ring is a common feature in many multi-target agents due to its ability to serve as a versatile scaffold for orienting pharmacophoric groups correctly. mdpi.comnih.gov

The this compound scaffold is particularly interesting in this context as it combines two key pharmacophores:

Piperazine: Found in numerous multi-target drugs, including antipsychotics and antidepressants that act on multiple receptors. mdpi.com

Sulfonamide: A well-known zinc-binding group that is the basis for inhibitors of enzymes like carbonic anhydrases (CAs). nih.govnih.gov

Derivatives incorporating these motifs have shown promise as multi-target agents. For example, N-substituted piperazine derivatives have been investigated as dual-acting agents against histamine (B1213489) H₃ receptors and P-glycoprotein (Pgp) in cancer. nih.gov Similarly, compounds combining a sulfonamide with a piperazine or other heterocyclic cores have yielded potent inhibitors of multiple carbonic anhydrase isoforms, which are important targets in cancer and other diseases. nih.govnih.gov

By systematically modifying the this compound core, it may be possible to design novel ligands that simultaneously inhibit a key enzyme (via the sulfonamide group) and interact with a G-protein coupled receptor (via a substituent on the piperazine ring), a strategy with potential applications in oncology or neurodegenerative diseases. researchgate.net

Piperazine-Based Compound ClassBiological TargetsTherapeutic AreaReference
N-Substituted Piperazine DerivativesHistamine H₃ Receptor & P-glycoprotein (ABCB1)Oncology (MDR reversal) nih.gov
Sulfonamide-Triazine-Piperazine HybridsCarbonic Anhydrase Isoforms (CA I, II, IX)Oncology, Glaucoma nih.gov
Thiophene Piperazine-Carbamate HybridsAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Alzheimer's Disease researchgate.net
VortioxetineSerotonin (B10506) Transporter (SERT) & multiple 5-HT receptorsDepression mdpi.com

Integration with Omics Technologies for Systems-Level Understanding

Modern drug discovery increasingly relies on "omics" technologies (e.g., proteomics, metabolomics, transcriptomics) to gain a comprehensive, systems-level understanding of a compound's biological effects. For a novel scaffold like this compound, these approaches would be invaluable.

Proteomics: Chemical proteomics could be used to identify the direct protein targets of derivatives in an unbiased manner, potentially uncovering novel mechanisms of action or confirming engagement with intended multi-target profiles.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression following treatment can reveal the downstream cellular pathways affected by the compound, providing insights into its functional consequences beyond direct target binding.

Metabolomics: This approach can map the compound's impact on cellular metabolism. Given that many piperazine-containing drugs target metabolic enzymes or pathways, this could elucidate key aspects of the compound's efficacy or toxicity profile.

Integrating data from these different omics layers would provide a holistic view of the molecule's mechanism of action, helping to build a stronger rationale for its therapeutic hypothesis, identify predictive biomarkers for patient stratification, and guide the next cycle of lead optimization.

Potential for Material Science Applications (e.g., as Building Blocks for Polymers/Nanomaterials)

The utility of piperazine-containing molecules extends beyond pharmaceuticals into the realm of material science. The unique structural and chemical properties of piperazine make it an attractive building block for functional polymers and nanomaterials, particularly for biomedical applications. rsc.orgnih.gov

The this compound molecule is a multifunctional monomer. It possesses a primary hydroxyl group and two secondary amine groups within the piperazine ring, all of which can participate in polymerization reactions. For example:

Reaction of the piperazine amines with dianhydrides can produce biocompatible polymers with antimicrobial properties. rsc.orgnih.gov

The hydroxyl and amine groups could be used in condensation polymerization to create novel polyurethanes or polyamides.

These piperazine-based polymers often exhibit inherent biological activities, such as antimicrobial effects, and good biocompatibility. rsc.org They have been explored for creating antimicrobial fabrics by coating them onto cotton fibers or for designing materials that resist bacterial colonization, which is highly relevant for medical devices and implants. nih.gov The presence of the sulfonamide and ethanolamine (B43304) moieties in the this compound monomer could impart additional hydrophilicity and specific recognition properties to the resulting polymers, opening up new possibilities for creating advanced biomaterials.

Challenges and Opportunities in Translating Pre-clinical Findings for this compound Chemistry

The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges. The high failure rate of compounds in late-stage clinical trials often stems from a translational gap between preclinical models and human disease. nih.govresearchgate.net

Challenges:

Preclinical Model Predictivity: A primary challenge is the limited "robustness" of preclinical experiments. nih.gov Animal models may not fully capture the genetic and metabolic complexity of human populations, leading to a failure of efficacy or unexpected toxicity in clinical trials. nih.govmdpi.com

Pharmacokinetics and Metabolism: Piperazine-containing compounds can have complex pharmacokinetic profiles. The basicity of the piperazine ring can influence absorption and distribution, while metabolism, such as N-dealkylation, can affect the compound's half-life and lead to the formation of active metabolites. nih.gov

Off-Target Effects: While polypharmacology can be beneficial, unintended interactions with other proteins can lead to adverse effects. Thorough off-target screening is critical.

Opportunities:

Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is present in a large number of approved drugs. nih.govnih.gov This suggests that its core structure is generally compatible with favorable drug-like properties, such as aqueous solubility and oral bioavailability. nih.govmdpi.com

Synthetic Versatility: Piperazine is synthetically tractable, allowing for extensive and systematic chemical modification. nih.gov This versatility enables chemists to fine-tune a molecule's properties to overcome specific ADMET challenges identified during preclinical development.

Advanced Drug Modalities: The suitability of the scaffold for use in targeted delivery systems like ADCs and PROTACs (as discussed in 9.2) represents a major opportunity to develop highly specific and potent next-generation therapies.

Rational Mitigation of Risks: Foreseeable challenges, such as poor solubility or pH-dependent absorption, can be proactively addressed through rational design approaches like the prodrug strategies discussed in section 9.1. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol to ensure high yield and purity?

Synthesis typically involves sulfonylation of the piperazine moiety. A critical step is controlling the stoichiometry of sulfonylating agents (e.g., sulfonyl chlorides) to minimize side reactions like over-sulfonylation. Reaction conditions (e.g., temperature <0°C for exothermic steps) and pH (maintained at 8–9 using bases like triethylamine) are crucial for regioselectivity . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfonamide group (δ 3.3–3.7 ppm for SO₂-NH).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 237.1 for [M+H]⁺) and fragmentation patterns to validate the sulfonyl-amino linkage .
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) for this compound?

Discrepancies in ΔvapH° values (e.g., 78.8 ± 0.7 vs. 77.3 ± 0.7 kJ/mol) arise from methodological differences. Gas saturation (GS) and calorimetric (Ccr) methods yield variations due to temperature ranges (308–343 K) and sample purity . To address this:

  • Use standardized protocols (e.g., NIST’s GS method with controlled humidity).
  • Validate purity via HPLC (>98%) before measurements.
  • Replicate experiments across multiple labs to identify systematic errors.

Q. What strategies optimize regioselectivity during the sulfonylation step in synthesis?

  • Protecting Groups : Temporarily block secondary amines on piperazine using Boc groups to direct sulfonylation to the primary amine.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity while reducing hydrolysis.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation at ambient temperatures .

Q. How can chromatographic methods be optimized for analyzing trace impurities in this compound?

  • Column : C18 reversed-phase columns (5 µm, 250 mm × 4.6 mm) with guard cartridges.
  • Mobile Phase : Gradient elution (water/acetonitrile + 0.1% TFA) improves resolution of polar byproducts.
  • Detection : UV at 254 nm for sulfonamide chromophores; tandem MS for structural confirmation of impurities .

Q. What computational approaches predict the solubility and stability of this compound in aqueous buffers?

  • Molecular Dynamics (MD) : Simulate hydration shells to assess solubility trends (e.g., lower solubility at pH <5 due to protonation of the piperazine ring).
  • DFT Calculations : Estimate pKa values (e.g., piperazine N-H ~9.5) to predict ionization states .
  • QSPR Models : Correlate logP (calculated: 0.33) with experimental solubility in PEG-400/water mixtures .

Q. How do structural modifications (e.g., substituents on piperazine) impact the compound’s bioactivity and physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -CF₃ on piperazine): Increase metabolic stability but reduce aqueous solubility.
  • Hydrophilic Moieties (e.g., -OH addition): Enhance solubility (logP from 0.33 to -1.2) but may reduce blood-brain barrier penetration .
  • Steric Effects : Bulky substituents on the sulfonamide nitrogen hinder enzymatic degradation, as seen in analogues like Hydroxychloroquine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.